Cas no 2229145-19-9 (tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-methoxyphenylcarbamate)

tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-methoxyphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-methoxyphenylcarbamate
- EN300-1887774
- tert-butyl N-[3-(3-chloroprop-1-en-2-yl)-4-methoxyphenyl]carbamate
- 2229145-19-9
-
- インチ: 1S/C15H20ClNO3/c1-10(9-16)12-8-11(6-7-13(12)19-5)17-14(18)20-15(2,3)4/h6-8H,1,9H2,2-5H3,(H,17,18)
- InChIKey: UXKHYZDTXDUBCL-UHFFFAOYSA-N
- ほほえんだ: ClCC(=C)C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)OC
計算された属性
- せいみつぶんしりょう: 297.1131712g/mol
- どういたいしつりょう: 297.1131712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 352
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 47.6Ų
tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-methoxyphenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887774-0.1g |
tert-butyl N-[3-(3-chloroprop-1-en-2-yl)-4-methoxyphenyl]carbamate |
2229145-19-9 | 0.1g |
$1005.0 | 2023-09-18 | ||
Enamine | EN300-1887774-0.5g |
tert-butyl N-[3-(3-chloroprop-1-en-2-yl)-4-methoxyphenyl]carbamate |
2229145-19-9 | 0.5g |
$1097.0 | 2023-09-18 | ||
Enamine | EN300-1887774-0.25g |
tert-butyl N-[3-(3-chloroprop-1-en-2-yl)-4-methoxyphenyl]carbamate |
2229145-19-9 | 0.25g |
$1051.0 | 2023-09-18 | ||
Enamine | EN300-1887774-5g |
tert-butyl N-[3-(3-chloroprop-1-en-2-yl)-4-methoxyphenyl]carbamate |
2229145-19-9 | 5g |
$3313.0 | 2023-09-18 | ||
Enamine | EN300-1887774-10.0g |
tert-butyl N-[3-(3-chloroprop-1-en-2-yl)-4-methoxyphenyl]carbamate |
2229145-19-9 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-1887774-5.0g |
tert-butyl N-[3-(3-chloroprop-1-en-2-yl)-4-methoxyphenyl]carbamate |
2229145-19-9 | 5g |
$3313.0 | 2023-06-02 | ||
Enamine | EN300-1887774-2.5g |
tert-butyl N-[3-(3-chloroprop-1-en-2-yl)-4-methoxyphenyl]carbamate |
2229145-19-9 | 2.5g |
$2240.0 | 2023-09-18 | ||
Enamine | EN300-1887774-1.0g |
tert-butyl N-[3-(3-chloroprop-1-en-2-yl)-4-methoxyphenyl]carbamate |
2229145-19-9 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-1887774-0.05g |
tert-butyl N-[3-(3-chloroprop-1-en-2-yl)-4-methoxyphenyl]carbamate |
2229145-19-9 | 0.05g |
$959.0 | 2023-09-18 | ||
Enamine | EN300-1887774-1g |
tert-butyl N-[3-(3-chloroprop-1-en-2-yl)-4-methoxyphenyl]carbamate |
2229145-19-9 | 1g |
$1142.0 | 2023-09-18 |
tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-methoxyphenylcarbamate 関連文献
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-methoxyphenylcarbamateに関する追加情報
Introduction to Tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-methoxyphenylcarbamate (CAS No. 2229145-19-9)
Tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-methoxyphenylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2229145-19-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its tert-butyl substituent, the 3-chloroprop-1-en-2-yl side chain, and the 4-methoxyphenyl moiety, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of Tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-methoxyphenylcarbamate have been extensively studied in recent years, driven by the increasing demand for novel bioactive molecules. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active compounds. The presence of the tert-butyl group enhances the lipophilicity of the molecule, making it more soluble in organic solvents and potentially improving its bioavailability when administered orally or topically. Additionally, the 3-chloroprop-1-en-2-yl moiety introduces a reactive site that can be further functionalized, allowing for the development of derivatives with enhanced biological activity.
The 4-methoxyphenyl ring is another critical structural element that influences the compound's interactions with biological targets. Methoxy-substituted aromatic compounds are frequently found in natural products and pharmaceuticals due to their ability to modulate enzyme activity and receptor binding. In particular, the methoxy group in this position can enhance the molecule's metabolic stability and reduce its potential for unwanted side effects. These structural features make Tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-methoxyphenylcarbamate a promising candidate for further investigation in drug discovery programs.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. By leveraging high-throughput screening (HTS) techniques and structure-based drug design (SBDD), scientists have been able to identify potential binding sites on biological targets such as enzymes and receptors. These studies have revealed that Tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-methoxyphenylcarbamate exhibits inhibitory activity against several key targets implicated in various diseases, including inflammatory disorders and neurological conditions.
The pharmacokinetic properties of this compound are also of great interest. Studies have shown that carbamates can exhibit prolonged half-lives due to their ability to bind reversibly to biological targets. This characteristic can be advantageous in therapeutic applications where sustained drug action is desired. Additionally, the lipophilic nature of Tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-methoxyphenylcarbamate, influenced by its tert-butyl group, suggests that it may be suitable for oral administration, a route that is often preferred for patient compliance.
In vitro and in vivo studies have provided valuable insights into the potential therapeutic applications of this compound. For instance, research has demonstrated its ability to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of pro-inflammatory mediators, making them attractive targets for anti-inflammatory drugs. Furthermore, preliminary data suggest that Tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-methoxyphenylcarbamate may have neuroprotective properties, which could make it relevant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthetic pathways for producing Tert-butyl N-3-(3-chloroprop-1-en-2-yl)-4-methoxyphenylcarbamate have also been optimized to ensure high yield and purity. Modern synthetic techniques, including transition metal-catalyzed reactions and asymmetric synthesis, have been employed to introduce specific stereocenters into the molecule with high enantioselectivity. These advancements not only improve the efficiency of production but also enhance the likelihood of obtaining biologically active derivatives.
The safety profile of this compound is another critical consideration in its development as a potential therapeutic agent. Preclinical studies have evaluated its toxicity and immunogenicity, providing reassurance regarding its safety when used under controlled conditions. However, further research is needed to fully understand any potential long-term effects or side reactions that may occur upon repeated exposure.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like Tert-butyl N-3-(3-chloroprop-1-en-2-y l)-4-methoxypheny lcarbamate. By analyzing large datasets containing chemical structures and biological activities, computational models can predict how different modifications will affect a molecule's potency and selectivity. This approach has already led to several breakthroughs in developing novel drugs with improved efficacy and reduced side effects.
Future directions for research on this compound include exploring its mechanism of action at a molecular level. Understanding how it interacts with biological targets will provide valuable insights into its therapeutic potential and help guide further optimization efforts. Additionally, investigating its pharmacokinetic behavior across different species will be crucial for determining appropriate dosing regimens if it moves into clinical development.
In conclusion,Tert-butyl N - 3 - ( 3 - chloro prop - 1 - en - 2 - yl ) - 4 - meth oxy phen yl carbamate ( CAS No . 2229145 - 19 - 9 ) represents an exciting opportunity in pharmaceutical chemistry with significant promise for addressing unmet medical needs . Its unique structural features , combined with emerging technologies in drug discovery , position it as a valuable candidate for further exploration . As research continues , we can expect more detailed insights into its biological activity , pharmacokinetics , and potential therapeutic applications .
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